Picosulfuric acid

Description

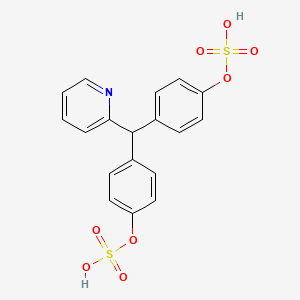

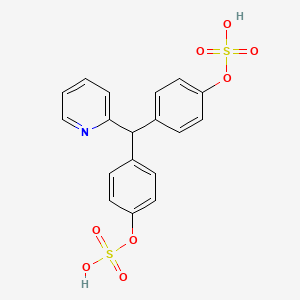

Structure

3D Structure

Properties

Key on ui mechanism of action |

Picosulfuric acid, as sodium picosulfate, is a contact laxative. Sodium picosulfate inhibits the absorption of water and electrolytes, and increases their secretion into the intestinal lumen. It is hydrolyzed by colonic bacterial enzyme, sulfatase, to form an active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM), which acts directly on the colonic mucosa to stimulate colonic peristalsis. |

|---|---|

CAS No. |

10040-34-3 |

Molecular Formula |

C18H15NO8S2 |

Molecular Weight |

437.4 g/mol |

IUPAC Name |

[4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C18H15NO8S2/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25/h1-12,18H,(H,20,21,22)(H,23,24,25) |

InChI Key |

UJIDKYTZIQTXPM-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O |

Other CAS No. |

10040-34-3 |

Origin of Product |

United States |

Foundational & Exploratory

Picosulfuric Acid: A Technical Guide to its Colonic Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium picosulfate is a stimulant laxative that functions as a prodrug, requiring bio-activation within the colon.[1] Its mechanism is localized and relies on the metabolic activity of the gut microbiota to convert it into its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[2] BHPM exerts a dual action on the colonic mucosa: it stimulates sensory nerve endings to increase peristalsis and directly modulates epithelial transport to inhibit water absorption and promote water and electrolyte secretion into the intestinal lumen.[3][4] This comprehensive guide details the pharmacokinetic profile, bio-activation pathway, cellular and molecular mechanisms, and key experimental methodologies used to elucidate the action of picosulfuric acid.

Introduction

This compound, administered as its sodium salt (sodium picosulfate), is a member of the diphenylmethane class of stimulant laxatives.[4] Unlike osmotic laxatives that act by retaining water in the bowel through osmotic pressure, sodium picosulfate's therapeutic effect is contingent upon its conversion to an active metabolite.[5][6] This conversion occurs almost exclusively in the colon, mediated by resident bacterial enzymes, which ensures a localized action with minimal systemic absorption or activity in the upper gastrointestinal tract.[4][7] The active metabolite, BHPM, is the same active principle as that of bisacodyl, though the activation pathway differs.[2][4] This document provides a detailed examination of the molecular and physiological processes underlying its efficacy.

Pharmacokinetics

Sodium picosulfate itself is pharmacologically inert and undergoes negligible absorption in the small intestine.[5][7] Its clinical effect is dependent on its transit to the colon, where it is metabolized. The resulting active metabolite, BHPM, is also poorly absorbed, contributing to the drug's local action. A small fraction of BHPM that is absorbed is subsequently conjugated (primarily glucuronidated) in the intestinal wall and liver before being excreted in the urine.[7]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of sodium picosulfate following oral administration.

| Parameter | Value | Reference |

| Mean Peak Plasma Concentration (Cmax) | 2.3 - 3.2 ng/mL | [3][8] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 7 hours | [3][8] |

| Terminal Half-Life | 7.4 hours | [3][8] |

| Urinary Excretion (unchanged drug) | < 0.2% | [8] |

| Onset of Action | 6 - 12 hours | [7] |

Core Mechanism of Action

The mechanism of this compound is a two-step process involving bio-activation followed by direct action on the colonic mucosa.

Step 1: Bio-activation by Gut Microbiota

Sodium picosulfate transits the upper gastrointestinal tract unchanged. Upon reaching the colon, it is hydrolyzed by enzymes produced by the gut microbiota into its pharmacologically active, lipid-soluble metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[3][9] This conversion is essential for its laxative effect.[8] There is some discrepancy in the literature regarding the precise bacterial enzyme responsible, with studies identifying both sulfatases and novel sulfotransferases.[3][10][11] This biotransformation is highest in the cecum region.[10] The dependence on colonic bacteria means that the drug's efficacy can be reduced in patients with significantly altered gut flora, for instance, due to recent antibiotic use.[12]

References

- 1. Sodium picosulfate - Wikipedia [en.wikipedia.org]

- 2. Bis-(p-hydroxyphenyl)-pyridyl-2-methane: The common laxative principle of Bisacodyl and sodium picosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C18H15NO8S2 | CID 5243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Effectiveness of Sodium Picosulfate/Magnesium Citrate (PICO) for Colonoscopy Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mims.com [mims.com]

- 8. droracle.ai [droracle.ai]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. The role of intestinal bacteria in the transformation of sodium picosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

A Technical Guide to the Chemical Synthesis of Picosulfuric Acid from 2-Pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the chemical synthesis of picosulfuric acid, commonly used as its disodium salt (sodium picosulfate), starting from 2-pyridinecarboxaldehyde. The synthesis is a two-step process involving an acid-catalyzed condensation followed by a sulfonation reaction. The protocols detailed herein are compiled from established chemical literature and patents, offering a comprehensive resource for laboratory-scale synthesis.

Overall Synthetic Pathway

The synthesis of this compound from 2-pyridinecarboxaldehyde proceeds via a two-step reaction. The first step is the electrophilic addition of 2-pyridinecarboxaldehyde to two equivalents of phenol, forming the key intermediate, 4,4'-(2-pyridinylmethylene)bisphenol.[1][2] This reaction is typically catalyzed by a strong acid.[3][4] The second step involves the sulfonation of the phenolic hydroxyl groups of the bisphenol intermediate, followed by neutralization to yield the final product, sodium picosulfate.[3][4][5]

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 4,4'-(2-Pyridinylmethylene)bisphenol

This condensation reaction, a form of electrophilic aromatic substitution, forms the core structure of the target molecule.[6][7] Concentrated sulfuric acid is a commonly employed catalyst for this transformation.[3][4]

Experimental Protocol

The following protocol is adapted from published patent literature.[3][4]

-

Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a cooling bath, add 2-pyridinecarboxaldehyde and phenol.

-

Catalyst Addition: Cool the mixture to between 0°C and 15°C. Slowly add concentrated sulfuric acid dropwise to the stirred mixture, ensuring the temperature is maintained within this range.

-

Reaction: Stir the reaction mixture vigorously for approximately 2 hours at 0-15°C.

-

Work-up and Neutralization: After the reaction is complete, carefully neutralize the mixture by adding a 2mol/L sodium hydroxide solution until the pH reaches 7.0. This will cause the product to precipitate.

-

Isolation: Collect the precipitated solid by suction filtration.

-

Purification: The crude product, which contains the desired 4,4'-isomer and the ortho-isomer 2',4''-dihydroxydiphenyl-(2-pyridines)-methane, can be purified by recrystallization.[1] A mixture of methanol and ethyl acetate (e.g., 1:8 volume ratio) is an effective solvent system for this purpose.[1]

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Reactants | ||

| 2-Pyridinecarboxaldehyde | 1.0 mol equivalent | [3][4] |

| Phenol | 2.5 - 3.5 mol equivalents | [3][4] |

| Catalyst | ||

| Concentrated Sulfuric Acid (98%) | 2.5 - 3.5 mass equivalents (to aldehyde) | [3][4] |

| Reaction Conditions | ||

| Temperature | 0 - 15 °C | [3][4] |

| Reaction Time | 2 hours | [3][4] |

| Product Yield | ||

| 4,4'-(2-Pyridinylmethylene)bisphenol | ~65% | [1] |

Experimental Workflow Diagram for Step 1

Caption: Experimental workflow for the synthesis of the bisphenol intermediate.

Step 2: Synthesis of Sodium Picosulfate

In this step, the phenolic intermediate is sulfonated and converted to its disodium salt. Chlorosulfonic acid is a common and effective sulfonating agent for this transformation.[3][4]

Experimental Protocol

The following protocol is based on established procedures.[3][4]

-

Reaction Setup: Dissolve the purified 4,4'-(2-pyridinylmethylene)bisphenol in pyridine in a reaction vessel equipped with a stirrer and a cooling bath.

-

Sulfonating Agent Addition: Cool the solution to between 0°C and 5°C. Add chlorosulfonic acid dropwise, maintaining the temperature within the specified range.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 7 hours.

-

Quenching: Pour the reaction mixture into ice-cold water.

-

Neutralization and Extraction: Make the solution alkaline by adding a 30% sodium hydroxide solution. Wash the aqueous solution with dichloromethane to remove the majority of the pyridine.

-

Decolorization and pH Adjustment: Decolorize the solution with activated carbon and filter. Adjust the pH of the filtrate to 8.0 with hydrochloric acid.

-

Isolation and Purification: Concentrate the solution under reduced pressure at 40-45°C. The product is then precipitated or crystallized by adding absolute ethanol. Collect the solid by filtration and dry under a vacuum to obtain sodium picosulfate as a white solid.[4]

Quantitative Data for Step 2

| Parameter | Value | Reference |

| Reactants | ||

| 4,4'-(2-Pyridinylmethylene)bisphenol | 1.0 mol equivalent | [3][4] |

| Pyridine | Sufficient amount as solvent | [3][4] |

| Chlorosulfonic Acid | >2.0 mol equivalents | [3][4] |

| Reaction Conditions | ||

| Addition Temperature | 0 - 5 °C | [3][4] |

| Reaction Temperature | Room Temperature | [3][4] |

| Reaction Time | 7 hours | [3][4] |

| Product | ||

| Sodium Picosulfate | White solid | [4] |

Experimental Workflow Diagram for Step 2

Caption: Experimental workflow for the sulfonation and isolation of sodium picosulfate.

Summary of Materials and Products

| Compound | Role | Molecular Formula | Molecular Weight |

| 2-Pyridinecarboxaldehyde | Starting Material | C₆H₅NO | 107.11 g/mol |

| Phenol | Starting Material | C₆H₆O | 94.11 g/mol |

| 4,4'-(2-Pyridinylmethylene)bisphenol | Intermediate | C₁₈H₁₅NO₂ | 277.32 g/mol |

| This compound | Final Product (Acid Form) | C₁₈H₁₅NO₈S₂ | 437.44 g/mol |

| Sodium Picosulfate | Final Product (Salt Form) | C₁₈H₁₃NNa₂O₈S₂ | 481.41 g/mol |

Disclaimer: This guide is intended for informational purposes for qualified scientific professionals. The described procedures involve hazardous materials and should only be performed in a well-equipped laboratory with appropriate personal protective equipment and safety protocols in place. All chemical handling should be done in accordance with institutional and governmental safety regulations.

References

- 1. Preparation method of sodium picosulfate - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN105884678A - Sodium picosulfate intermediate and sodium picosulfate preparation method - Google Patents [patents.google.com]

- 3. CN105294544B - A kind of preparation method of high purity sodium picosulfate - Google Patents [patents.google.com]

- 4. CN105294544A - Method for preparing high-purity sodium picosulfate - Google Patents [patents.google.com]

- 5. CN113387877B - Preparation method of sodium picosulfate - Google Patents [patents.google.com]

- 6. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

- 7. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to Picosulfuric Acid: Structure, Properties, and Therapeutic Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of picosulfuric acid, a widely used stimulant laxative. The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams to facilitate understanding.

Chemical Structure and Properties

This compound, most commonly utilized as its sodium salt, sodium picosulfate, is a triarylmethane derivative. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical Identification of this compound and Sodium Picosulfate

| Identifier | This compound | Sodium Picosulfate |

| IUPAC Name | [4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenyl] hydrogen sulfate[1] | disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate[2][3] |

| Chemical Formula | C₁₈H₁₅NO₈S₂[1] | C₁₈H₁₃NNa₂O₈S₂[2][3] |

| CAS Number | 10040-34-3[1] | 10040-45-6[2] |

| Molecular Weight | 437.4 g/mol [1] | 481.4 g/mol [2][3] |

| 2D Structure | ||

|

|

|

Table 2: Physicochemical Properties of this compound and Sodium Picosulfate

| Property | Value | Source |

| Melting Point (Sodium Picosulfate) | 272-275 °C (decomposes) | [4] |

| Solubility (Sodium Picosulfate) | Freely soluble in water; Slightly soluble in ethanol.[5] | [5] |

| pKa (this compound) | pKa1 ≈ -3 (estimated, for the first sulfuric acid proton); pKa2 ≈ 2 (estimated, for the second sulfuric acid proton) | N/A |

Mechanism of Action: A Prodrug Approach

This compound is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its therapeutic effect. This activation occurs in the colon, mediated by the gut microbiota.

Activation by Gut Microbiota

Upon oral administration, sodium picosulfate is not significantly absorbed in the upper gastrointestinal tract.[6] It travels to the colon, where it is hydrolyzed by bacterial sulfatase enzymes. This enzymatic cleavage removes the two sulfate groups, converting this compound into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).

Pharmacological Effects of BHPM

BHPM is a stimulant laxative that acts locally on the colonic mucosa to induce a dual effect:

-

Increased Motility: BHPM directly stimulates the colonic smooth muscle, leading to an increase in peristaltic contractions. This effect is mediated, at least in part, by the influx of calcium through L-type Ca²⁺ channels.

-

Altered Fluid and Electrolyte Transport: BHPM promotes the secretion of water and electrolytes (primarily potassium, chloride, and bicarbonate) into the colonic lumen and inhibits their reabsorption. This increases the water content of the stool, softening it and further facilitating its passage.

The following diagram illustrates the activation and mechanism of action of this compound.

References

- 1. Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC [scirp.org]

- 2. CN113354574A - Synthetic method of sodium picosulfate - Google Patents [patents.google.com]

- 3. CN103086957A - Method for preparing high purity sodium picosulfate - Google Patents [patents.google.com]

- 4. Acid dissociation constant - Wikipedia [en.wikipedia.org]

- 5. Comparing the bowel cleansing efficacy between sodium picosulfate vs. 2L polyethylene glycol electrolyte lavage solution for colonoscopy: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Appendix: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian / NSCC Edition [pressbooks.atlanticoer-relatlantique.ca]

Picosulfuric Acid: A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility and stability of picosulfuric acid, commonly used in its salt form, sodium picosulfate. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, formulation, and analytical sciences.

Introduction

This compound, chemically known as 4,4'-(2-pyridinylmethylene)bisphenol bis(hydrogen sulfate), is a stimulant laxative. It is a prodrug that is administered as its sodium salt, sodium picosulfate. The therapeutic activity of this compound is dependent on its stability during formulation and storage, as well as its solubility characteristics which influence its behavior in vitro and in vivo. This guide delves into the critical physicochemical properties of this compound in aqueous environments, presenting key data and experimental methodologies.

Aqueous Solubility of Sodium Picosulfate

Summary of Quantitative Solubility Data

The following table presents the available quantitative data on the solubility of sodium picosulfate in various solvents.

| Solvent System | Temperature | Solubility | Citation(s) |

| Water | Not Specified | ≥ 100 mg/mL | [2] |

| Physiological Saline (0.9% NaCl) | Not Specified | 96.0 mg/mL | [3] |

| Phosphate Buffered Saline (PBS) | Not Specified | 100 mg/mL | [4] |

| DMSO | Not Specified | 100 mg/mL | [2] |

| Methanol | Not Specified | Slightly Soluble | [5] |

Note: The designation "Slightly Soluble" generally corresponds to a solubility range of 1-10 mg/mL.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound. The following protocol is a general guideline that can be adapted for sodium picosulfate.

Objective: To determine the equilibrium solubility of sodium picosulfate in a specific aqueous buffer at a controlled temperature.

Materials:

-

Sodium picosulfate powder

-

Selected aqueous buffer (e.g., phosphate buffer, citrate buffer) at the desired pH

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Validated analytical method for the quantification of sodium picosulfate

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of sodium picosulfate powder to a series of scintillation vials containing a known volume of the desired aqueous buffer. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The equilibration time should be established by preliminary experiments, confirming that the concentration of dissolved sodium picosulfate does not change with further shaking.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid pellet.

-

Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining fine particles.

-

Dilute the filtered sample with the appropriate mobile phase to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated stability-indicating HPLC method.

-

Determine the concentration of sodium picosulfate in the original supernatant by back-calculating from the diluted sample concentration.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration from at least three replicate experiments, typically in mg/mL or µg/mL.

-

Stability of this compound in Aqueous Solutions

The stability of this compound is a critical factor for the quality, efficacy, and safety of pharmaceutical formulations. Degradation can occur under various stress conditions, including exposure to acidic or basic conditions, oxidation, and light.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following table summarizes the conditions and outcomes of forced degradation studies on sodium picosulfate.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Major Degradation Products | Extent of Degradation | Citation(s) |

| Acid Hydrolysis | 1.0 N HCl | 1 hour | Room Temperature | Not specified | Not significant | [6] |

| Base Hydrolysis | 5.0 N NaOH | 24 hours | 60 °C | 4-[(pyridin-2-yl)(4-hydroxyphenyl)methyl]phenyl sodium sulfate | Significant | [6][7] |

| Oxidation | 1% - 10% H₂O₂ | 90 - 120 minutes | 60 °C | Sodium Picosulfate Benzyl alcohol impurity, N-oxides | Significant | [8][9] |

| Thermal Degradation | Dry Heat | 24 hours | 80 °C | Not specified | Not significant | [6] |

| Photodegradation | UV Light (ICH conditions) | 48 hours | Not specified | Not specified | Not significant | [9] |

Degradation Kinetics

A study on the alkaline hydrolysis of sodium picosulfate has provided quantitative kinetic data, demonstrating that the degradation follows pseudo-first-order kinetics.[7]

| NaOH Concentration | Temperature (°C) | Rate Constant, k (min⁻¹) | Activation Energy, Ea (kJ/mol) | Citation(s) |

| 0.1 M | 25 | Not reported | Not reported | [7] |

| 0.1 M | 40 | Not reported | Not reported | [7] |

| 0.1 M | 60 | Not reported | Not reported | [7] |

| 0.5 M | 25 | Not reported | 83.19 | [10] |

| 0.5 M | 40 | Not reported | 83.19 | [10] |

| 0.5 M | 60 | Not reported | 83.19 | [10] |

| 1.0 M | 25 | Not reported | Not reported | [7] |

| 1.0 M | 40 | Not reported | Not reported | [7] |

| 1.0 M | 60 | Not reported | Not reported | [7] |

Note: While the specific rate constants were not provided in a readily extractable format in the cited literature, the study confirms the temperature and hydroxide ion concentration dependence of the degradation rate.

Experimental Protocol: Forced Degradation Study

The following is a representative protocol for conducting a forced degradation study of sodium picosulfate.

Objective: To investigate the degradation of sodium picosulfate under various stress conditions and to identify the resulting degradation products.

Materials:

-

Sodium picosulfate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

pH meter

-

Heating block or water bath

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of sodium picosulfate in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

-

-

Acidic Degradation:

-

To an aliquot of the stock solution, add an equal volume of a strong acid (e.g., 1 N HCl).

-

Incubate the solution at room temperature or an elevated temperature (e.g., 60 °C) for a specified period.

-

At various time points, withdraw samples, neutralize with a suitable base (e.g., 1 N NaOH), and dilute with mobile phase for HPLC analysis.

-

-

Alkaline Degradation:

-

To an aliquot of the stock solution, add an equal volume of a strong base (e.g., 1 N NaOH).

-

Incubate the solution at room temperature or an elevated temperature (e.g., 60 °C).

-

At various time points, withdraw samples, neutralize with a suitable acid (e.g., 1 N HCl), and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature.

-

At various time points, withdraw samples and dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Store a sample of solid sodium picosulfate and a solution of sodium picosulfate at an elevated temperature (e.g., 80 °C).

-

At various time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute both samples with mobile phase for HPLC analysis.

-

-

Photodegradation:

-

Expose a sample of solid sodium picosulfate and a solution of sodium picosulfate to UV and visible light in a photostability chamber according to ICH guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

At the end of the exposure period, prepare the samples for HPLC analysis.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method, preferably with a PDA detector to assess peak purity and a MS detector to aid in the identification of degradation products.

-

Visualizations

Metabolic Activation Pathway of Sodium Picosulfate

This compound is a prodrug that requires activation by intestinal microflora to exert its pharmacological effect.

References

- 1. uspbpep.com [uspbpep.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scribd.com [scribd.com]

- 6. scirp.org [scirp.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Picosulfuric Acid as a Prodrug: A Technical Guide to its Active Metabolite BHPM

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picosulfuric acid is a widely utilized stimulant laxative that functions as a prodrug, undergoing activation within the colon by the gut microbiota. Its therapeutic effects are mediated by its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its conversion to BHPM and the subsequent mechanisms of action. It includes a detailed summary of quantitative pharmacokinetic data, methodologies for key experimental protocols, and visualizations of the metabolic and signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and gastroenterological research.

Introduction: this compound as a Prodrug

This compound, commonly administered as sodium picosulfate, is a member of the diphenylmethane family of stimulant laxatives.[1][2] It is a pharmacologically inactive compound that passes through the upper gastrointestinal tract without significant absorption or activity.[3][4] Its laxative effect is entirely dependent on its conversion to the active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), by the enzymatic activity of the gut microbiota in the colon.[3][5][6] This localized activation is a key feature of its pharmacological profile, minimizing systemic exposure and targeting its action to the large intestine.[7][8]

The Active Metabolite: Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)

The conversion of this compound to BHPM is a critical step for its laxative effect. This biotransformation is carried out by sulfatase enzymes produced by colonic bacteria.[5][6] Once formed, BHPM exerts a dual mechanism of action locally on the colonic mucosa, leading to both increased motility and enhanced secretion of water and electrolytes into the intestinal lumen.[7][9][[“]]

Mechanism of Action of BHPM

BHPM's primary effects are:

-

Stimulation of Colonic Motility: BHPM directly stimulates the sensory nerve endings in the colonic mucosa, which in turn increases the frequency and force of peristaltic contractions.[7][11] This prokinetic effect accelerates the transit of stool through the colon.[9]

-

Induction of Fluid and Electrolyte Secretion: BHPM inhibits the absorption of water and electrolytes from the colon and promotes their secretion into the intestinal lumen.[5][7] This increase in luminal fluid content softens the stool and facilitates its passage.[9]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics of this compound and its active metabolite, BHPM.

Table 1: Pharmacokinetic Parameters of this compound (as Sodium Picosulfate) in Healthy Adults

| Parameter | Value | Reference |

| Mean Peak Plasma Concentration (Cmax) - First Dose | 2.3 ng/mL | [5] |

| Time to Mean Peak Plasma Concentration (Tmax) - First Dose | 2 hours | [5] |

| Mean Peak Plasma Concentration (Cmax) - Second Dose (6 hours after first) | 3.2 ng/mL | [5] |

| Time to Mean Peak Plasma Concentration (Tmax) - Second Dose | 7 hours | [5] |

| Terminal Half-Life | 7.4 hours | [5][8] |

| Unchanged Drug Excreted in Urine | ~0.1% - 0.2% | [5][8] |

Table 2: Pharmacokinetic Parameters of the Active Metabolite BHPM in Healthy Adults

| Parameter | Value | Reference |

| Plasma Concentration | Generally below the lower limit of quantification (0.1 ng/mL) | [8][12] |

| Primary Form in Urine | Glucuronide-conjugate | [5] |

Table 3: Efficacy of Sodium Picosulfate in Patients with Chronic Constipation

| Parameter | Sodium Picosulfate (7 mg) | Placebo | p-value | Reference |

| Treatment Response (Improved Stool Frequency and Straining) | 82.8% | 50% | 0.010 | [13] |

Experimental Protocols

This section details representative methodologies for preclinical and clinical studies investigating the effects of this compound and BHPM.

In Vitro Assessment of BHPM on Intestinal Contractility and Secretion

-

Objective: To evaluate the direct effects of BHPM on intestinal smooth muscle tone and epithelial ion transport.

-

Methodology:

-

Tissue Preparation: Obtain macroscopically normal human small and large intestinal tissue from surgical resections.[14] Dissect the mucosa and submucosa from the muscle layers.

-

Muscle Tone Measurement: Mount circular and longitudinal muscle strips in organ baths containing Krebs solution and record isometric force with transducers.[14] After an equilibration period, add increasing concentrations of BHPM (e.g., 0.5-5 μM) and record changes in muscle tone.[14]

-

Epithelial Ion Flux Measurement (Ussing Chamber): Mount mucosal/submucosal preparations in Ussing chambers.[14][15] Measure the short-circuit current (Isc), an indicator of net ion transport, and tissue resistance.[14] Apply BHPM to either the apical or basolateral side of the tissue and record changes in Isc.[14]

-

Pharmacological Blockade: To investigate the mechanism of action, pre-treat tissues with specific channel blockers (e.g., nifedipine for L-type Ca2+ channels, iberiotoxin for BK channels) or nerve blockers (e.g., tetrodotoxin) before adding BHPM.[14]

-

In Vivo Assessment of Laxative Activity in a Rodent Model

-

Objective: To evaluate the laxative efficacy of this compound in a living organism.

-

Methodology:

-

Animal Model: Use male Wistar rats or Kunming mice.[16][17] Acclimatize the animals to standard laboratory conditions with free access to food and water.[16]

-

Induction of Constipation (Optional): To model constipation, administer an agent like loperamide (a μ-opioid receptor agonist) orally to reduce gastrointestinal motility and secretion.[16][18]

-

Treatment Administration: Divide animals into groups: a control group (vehicle), a positive control group (a known laxative like bisacodyl or sodium picosulfate), and treatment groups receiving different doses of the test substance (e.g., this compound).[16][17][19] Administer treatments orally.

-

Fecal Parameter Assessment: House individual animals in metabolic cages to collect feces over a specific period (e.g., 6-8 hours).[16][20] Measure the total number of fecal pellets, wet weight, and dry weight to determine the fecal water content.[16][21]

-

Gastrointestinal Transit Time: Administer a charcoal meal (activated charcoal in a vehicle like gum arabic) orally.[21] After a set time, euthanize the animals and measure the distance the charcoal has traveled through the small intestine as a percentage of the total intestinal length.[21]

-

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound and BHPM.

References

- 1. researchgate.net [researchgate.net]

- 2. Bisacodyl | C22H19NO4 | CID 2391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium picosulfate - Wikipedia [en.wikipedia.org]

- 4. Sodium picosulfate/magnesium citrate: a review of its use as a colorectal cleanser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C18H15NO8S2 | CID 5243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The role of intestinal bacteria in the transformation of sodium picosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. drugs.com [drugs.com]

- 9. What is the mechanism of Bisacodyl? [synapse.patsnap.com]

- 10. consensus.app [consensus.app]

- 11. droracle.ai [droracle.ai]

- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 13. Randomised, placebo-controlled, double-blind study to investigate the efficacy and safety of the acute use of sodium picosulphate in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the active metabolite of the laxatives bisacodyl and sodium picosulfate-enhances contractility and secretion in human intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Laxative activities of Mareya micrantha (Benth.) Müll. Arg. (Euphorbiaceae) leaf aqueous extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

In-Vitro Hydrolysis of Picosulfuric Acid by Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picosulfuric acid, a widely used stimulant laxative, is a prodrug that requires metabolic activation by the gut microbiota to exert its therapeutic effect. This technical guide provides an in-depth overview of the in-vitro hydrolysis of this compound, focusing on the enzymatic processes mediated by intestinal bacteria. Contrary to the long-held belief of simple hydrolysis by sulfatases, seminal research reveals that a novel bacterial sulfotransferase is the key enzyme responsible for this biotransformation. This guide details the experimental protocols for assessing this enzymatic activity, presents quantitative data from key studies, and visualizes the metabolic pathway and experimental workflows.

The Core Mechanism: A Paradigm Shift from Sulfatase to Sulfotransferase

The laxative action of sodium picosulfate is dependent on its conversion to the active metabolite, 4,4'-dihydroxydiphenyl-(2-pyridyl)methane (DPM, also known as BHPM).[1][2] This conversion was initially presumed to be a straightforward hydrolysis reaction catalyzed by bacterial sulfatases. However, pivotal research has demonstrated that the biotransformation is, in fact, catalyzed by a novel sulfotransferase produced by intestinal flora.[1] This enzymatic reaction is notably activated by the presence of phenolic compounds.[1]

The highest enzymatic activity for this transformation is found in the cecum region of the intestine.[1] Studies have identified a novel arylsulfotransferase from Eubacterium A-44, a predominant bacterium in the human intestine, which is capable of catalyzing the transfer of a sulfate group from a phenolic sulfate ester to a phenolic acceptor.[2][3][4] This enzyme's production is induced by phenylsulfate esters.[3] Kinetic studies of the sulfotransferase from Eubacterium A-44 suggest that the sulfate transfer reaction proceeds via a ping pong bi-bi mechanism.[4]

Quantitative Data on this compound Hydrolysis

The following tables summarize the key quantitative data from in-vitro studies on the microbial metabolism of this compound.

Table 1: Enzyme Activity of Sulfotransferase in Fecal Samples [1]

| Source of Fecal Sample | Enzyme Activity (µmole/hr/g wet feces) | pH of Assay |

| Human | 3.0 | 8.0 |

| Rat | 0.75 | 8.0 |

Optimal pH for the enzyme activity was determined to be 9.0.[1]

Table 2: Kinetic Parameters of Sulfotransferase from Eubacterium A-44 with Phenolic Antibiotics [5]

| Substrate (Phenolic Antibiotic) | Km (mM) | Vmax (µmol/min/mg protein) |

| Amoxicillin | 6.9 | 8.3 |

| Cefadroxil | 4.3 | 3.3 |

| Cefoperazone | 22.2 | 1.6 |

Note: While these kinetic data are not for this compound itself, they provide valuable insight into the substrate affinity and turnover rate of the bacterial sulfotransferase for phenolic compounds.

Experimental Protocols

This section outlines detailed methodologies for the in-vitro investigation of this compound hydrolysis by gut microbiota, synthesized from established protocols for in-vitro gut models and enzyme assays.

Preparation of Fecal Microbiota Inoculum

-

Fecal Sample Collection: Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.[6] Samples should be processed as quickly as possible, ideally within 2 hours of defecation, to maintain the viability of anaerobic bacteria.[7]

-

Homogenization: In an anaerobic chamber, homogenize the fecal sample (1:10 w/v) in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with 0.05% L-cysteine).

-

Filtration: Filter the homogenate through several layers of sterile cheesecloth to remove large particulate matter.

-

Centrifugation: Centrifuge the filtrate at a low speed (e.g., 500 x g for 5 minutes) to pellet remaining large debris. The supernatant, containing the bacterial suspension, will serve as the inoculum.

In-Vitro Hydrolysis Assay

-

Reaction Mixture Preparation: In an anaerobic environment, prepare reaction tubes containing:

-

Fecal microbiota inoculum (e.g., 10% v/v).

-

A suitable anaerobic culture medium (e.g., Brain Heart Infusion broth supplemented with yeast extract, hemin, and vitamin K).

-

Sodium picosulfate at a defined concentration (e.g., 1 mM).

-

A phenolic activator (e.g., 0.1 mM phenol or acetaminophen).[1]

-

Control tubes should be prepared, including a no-substrate control and a heat-inactivated inoculum control.

-

-

Incubation: Incubate the reaction tubes under strict anaerobic conditions at 37°C.

-

Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each reaction tube for analysis.

-

Sample Processing: Immediately stop the enzymatic reaction in the collected aliquots, for example, by adding an organic solvent like acetonitrile or by flash-freezing in liquid nitrogen. Centrifuge the samples to pellet bacterial cells and proteins. The supernatant is then collected for analysis.

Quantification of 4,4'-dihydroxydiphenyl-(2-pyridyl)methane (DPM) by HPLC

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is suitable for the quantification of DPM.

-

Column: A C18 reversed-phase column is appropriate for separating DPM from other components in the reaction mixture.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium phosphate buffer) and an organic solvent (e.g., acetonitrile) can be optimized for the separation.

-

Detection: DPM can be detected by UV absorbance at a wavelength determined by its absorption maximum.

-

Quantification: A standard curve of known concentrations of pure DPM is used to quantify the amount of DPM produced in the experimental samples. The results are typically expressed as the concentration of DPM formed over time.

Visualizations: Pathways and Workflows

Metabolic Activation of this compound

The following diagram illustrates the single-step metabolic activation of the prodrug this compound into its active form, DPM, by a bacterial sulfotransferase in the presence of a phenolic activator.

Caption: Metabolic activation of this compound by bacterial sulfotransferase.

Experimental Workflow for In-Vitro Hydrolysis Assay

This diagram outlines the key steps in the experimental protocol for studying the in-vitro hydrolysis of this compound by gut microbiota.

Caption: Experimental workflow for the in-vitro hydrolysis of this compound.

References

- 1. The role of intestinal bacteria in the transformation of sodium picosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning, expression and purification of arylsulfate sulfotransferase from Eubacterium A-44 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction and inhibition of novel sulfotransferase in a human intestinal bacterium, Eubacterium sp. A-44 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic studies on a novel sulfotransferase from Eubacterium A-44, a human intestinal bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfation of phenolic antibiotics by sulfotransferase obtained from a human intestinal bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for fecal microbiota transplantation: A microaerophilic approach for mice housed in a specific pathogen-free facility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Impact of Picosulfuric Acid on Intestinal Water and Electrolyte Transport: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which picosulfuric acid, a widely used stimulant laxative, modulates water and electrolyte transport in the intestine. The document delves into the core molecular interactions, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying biological processes.

Core Mechanism of Action

This compound itself is a prodrug with no direct physiological effect.[1] Following oral administration, it passes through the small intestine largely unabsorbed and unchanged.[2] Upon reaching the colon, it is hydrolyzed by bacterial enzymes, specifically aryl sulfatases, into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][2][3] BHPM is the primary mediator of the laxative effect, exerting a dual action on the colonic mucosa: stimulation of peristalsis and alteration of water and electrolyte transport.[4][5] This guide focuses on the latter, detailing the pro-secretory and anti-absorptive effects of BHPM.

Quantitative Data on Intestinal Ion and Water Transport

The effects of BHPM on intestinal ion transport have been quantified in vitro using human colonic mucosal preparations in Ussing chambers. These studies measure the short-circuit current (Isc), which is a direct measure of net ion transport across the epithelium.

Table 1: Effect of Apical BHPM on Short-Circuit Current (Isc) in Human Colon

| BHPM Concentration (µM) | Change in Isc (µA/cm²) | Predominant Ion Flux | Reference |

| 0.5 | -5.8 ± 1.2 | K+ Secretion | [6] |

| 1 | -10.5 ± 2.1 | K+ Secretion | [6] |

| 5 | -18.3 ± 3.5 | K+ Secretion | [6] |

Data presented as mean ± SEM. A negative change in Isc indicates a net movement of positive ions from the serosal to the mucosal side (secretion) or negative ions in the opposite direction.

Table 2: Effect of Basolateral BHPM on Short-Circuit Current (Isc) in Human Colon

| BHPM Concentration (µM) | Change in Isc (µA/cm²) | Predominant Ion Flux | Reference |

| 0.5 | +8.2 ± 1.5 | Cl- and HCO3- Secretion | [6] |

| 1 | +15.7 ± 2.8 | Cl- and HCO3- Secretion | [6] |

| 5 | +29.4 ± 5.1 | Cl- and HCO3- Secretion | [6] |

Data presented as mean ± SEM. A positive change in Isc indicates a net movement of negative ions from the serosal to the mucosal side (secretion) or positive ions in the opposite direction.

Signaling Pathways and Molecular Mechanisms

The pro-secretory and anti-absorptive effects of BHPM are mediated by complex signaling pathways within intestinal epithelial cells and the enteric nervous system.

Epithelial Secretion

When acting from the luminal (apical) side, BHPM primarily stimulates potassium (K+) secretion.[6] This effect is mediated by the opening of large-conductance K+ (BK) channels (KCa1.1).[6] The application of iberiotoxin, a specific blocker of BK channels, reverses the BHPM-induced decrease in Isc.[6]

Once absorbed and acting from the basolateral side, BHPM induces a nerve-driven secretion of chloride (Cl-) and bicarbonate (HCO3-).[6] This response is sensitive to tetrodotoxin, a neurotoxin, indicating the involvement of the enteric nervous system.[6]

Smooth Muscle Contraction

In addition to its secretory effects, BHPM directly stimulates intestinal smooth muscle contraction, which contributes to its peristalsis-enhancing properties.[6] This effect is mediated by the influx of calcium (Ca2+) through L-type Ca2+ channels.[6] The contractile response to BHPM can be blocked by nifedipine, an L-type Ca2+ channel blocker, but not by tetrodotoxin, indicating a direct effect on the muscle cells independent of neural input.[6]

Role of Aquaporins

While the primary mechanism of this compound involves altered ion transport, there is evidence to suggest that changes in water channel (aquaporin) expression may also play a role. Some stimulant laxatives have been shown to downregulate the expression of aquaporin-3 (AQP3) in the colon, which would reduce water reabsorption from the lumen and contribute to the laxative effect. However, direct studies confirming the effect of BHPM on AQP3 expression are still needed for a conclusive statement.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of this compound and its active metabolite, BHPM, on intestinal water and electrolyte transport.

Ussing Chamber for In Vitro Measurement of Ion Transport

The Ussing chamber is an apparatus used to measure epithelial ion transport in vitro. It allows for the isolation of the intestinal mucosa and the independent measurement of ion fluxes across the apical and basolateral membranes.[4][7][8]

Protocol:

-

Tissue Preparation:

-

Obtain fresh human or animal colonic tissue and immediately place it in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.

-

The composition of the Krebs-Ringer buffer is typically (in mM): 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 0.4 KH2PO4, and 10 glucose. The solution should be gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

-

Carefully dissect the mucosa from the underlying muscle layers.

-

Mount the mucosal sheet between the two halves of the Ussing chamber, with an exposed surface area typically ranging from 0.5 to 1.0 cm².

-

-

Experimental Setup:

-

Fill both the mucosal and serosal reservoirs of the Ussing chamber with equal volumes of pre-warmed (37°C) and oxygenated Krebs-Ringer buffer.

-

Connect Ag/AgCl electrodes to the chamber to measure the transepithelial potential difference (PD) and to pass a current.

-

Use a voltage clamp apparatus to maintain the PD at 0 mV. The current required to do this is the short-circuit current (Isc).

-

-

Data Acquisition:

-

Allow the tissue to equilibrate for 30-60 minutes until a stable baseline Isc is achieved.

-

Introduce BHPM or other test compounds to either the mucosal or serosal reservoir at desired concentrations.

-

Record the change in Isc over time. Specific ion channel blockers (e.g., iberiotoxin for BK channels, bumetanide for NKCC1) can be used to identify the specific ions being transported.

-

-

Data Analysis:

-

Calculate the change in Isc (ΔIsc) by subtracting the baseline Isc from the peak or steady-state Isc after drug addition.

-

Results are typically expressed as µA/cm².

-

In Vivo Intestinal Perfusion

This technique allows for the study of water and electrolyte transport in a more physiologically relevant setting, with intact blood supply and neural regulation.[9][10]

Protocol:

-

Animal Preparation:

-

Anesthetize the animal (typically a rat or mouse) and maintain body temperature at 37°C.

-

Perform a midline laparotomy to expose the intestine.

-

Select a segment of the colon (e.g., 10 cm) and cannulate both ends with flexible tubing.

-

Gently flush the segment with warm saline to remove fecal content.

-

-

Perfusion:

-

Connect the inlet cannula to a perfusion pump and the outlet cannula to a collection tube.

-

Perfuse the intestinal segment with a test solution (e.g., isotonic saline with or without BHPM) at a constant flow rate (e.g., 0.2-1.0 mL/min).

-

Include a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol 4000) in the perfusate to measure net water flux.

-

-

Sample Collection and Analysis:

-

After an equilibration period, collect the effluent from the outlet cannula at timed intervals.

-

Measure the volume of the collected perfusate and the concentration of the non-absorbable marker to calculate the net water flux.

-

Analyze the concentrations of electrolytes (e.g., Na+, K+, Cl-, HCO3-) in the initial perfusate and the collected effluent to determine the net electrolyte transport.

-

-

Data Calculation:

-

Net water flux (Jv) is calculated using the formula: Jv = V_in - (V_out * [marker]_in / [marker]_out), where V is volume and [marker] is the concentration of the non-absorbable marker.

-

Net electrolyte flux (Je) is calculated as: Je = (V_in * [E]_in) - (V_out * [E]_out), where [E] is the electrolyte concentration.

-

Conclusion

This compound, through its active metabolite BHPM, exerts a potent effect on intestinal water and electrolyte transport. The quantitative data and mechanistic insights presented in this guide demonstrate a dual action of BHPM, involving direct stimulation of epithelial secretion and an increase in smooth muscle contractility. The detailed experimental protocols provided serve as a valuable resource for researchers investigating the intricate mechanisms of laxative action and for professionals involved in the development of novel therapies for gastrointestinal motility disorders. Further research is warranted to fully elucidate the role of aquaporins in the mechanism of action of this compound and to further delineate the downstream signaling cascades initiated by BHPM.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. Ussing chamber experiments for distension evoked secretion in mucosa/submucosa preparations from human colon [protocols.io]

- 4. physiologicinstruments.com [physiologicinstruments.com]

- 5. worthe-it.co.za [worthe-it.co.za]

- 6. bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the active metabolite of the laxatives bisacodyl and sodium picosulfate-enhances contractility and secretion in human intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method for successive absorptions with intestinal perfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. revistas.unav.edu [revistas.unav.edu]

- 10. ijpsonline.com [ijpsonline.com]

The Genesis of a Widely Used Laxative: A Technical Guide to the Discovery and History of Picosulfuric Acid

Introduction

Picosulfuric acid, most commonly utilized as its sodium salt, sodium picosulfate, is a stimulant laxative that has been in clinical use for decades for the treatment of constipation and for bowel cleansing prior to medical procedures such as colonoscopies.[1][2] Its unique mode of action, relying on the metabolic activation by the gut microbiota, sets it apart from many other laxatives. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and the pivotal experiments that established sodium picosulfate as a staple in gastroenterology.

Discovery and Synthesis

Sodium picosulfate, chemically named 4,4'-(pyridin-2-ylmethylene) bisphenyl bissulfate sodium salt monohydrate, was developed by the DeAngeli Company in Italy.[3] The synthesis of sodium picosulfate typically involves a multi-step process, which has been refined over the years for improved yield and purity.

A common synthetic route starts with the condensation of pyridine-2-formaldehyde and phenol under acidic conditions to form the intermediate 4,4'-(2-pyridylmethylene)-bisphenol.[3][4] This intermediate is then subjected to a sulfonation reaction, followed by neutralization with a sodium-containing base to yield sodium picosulfate.[3][5]

Another described method utilizes bisacodyl as the starting material, which is hydrolyzed under alkaline conditions to 4,4'-dihydroxyphenyl-(2-pyridine) methane. This product then undergoes sulfuric acid esterification to produce sodium picosulfate.[6]

Below is a generalized representation of a synthetic pathway for sodium picosulfate.

Pharmacological Profile and Mechanism of Action

Sodium picosulfate is a prodrug, meaning it is administered in an inactive form and is metabolized in the body into an active compound.[1][7] It has negligible absorption in the small intestine and reaches the colon unchanged.[8] In the colon, it is hydrolyzed by gut bacteria to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[1][7]

This biotransformation is carried out by sulfatases produced by the intestinal flora.[9][10] BHPM, a stimulant laxative, then exerts its effect locally on the colonic mucosa.[2][8] It stimulates nerve endings in the intestinal wall, leading to an increase in peristalsis, the wave-like muscle contractions that move stool through the bowel.[2][8] Additionally, BHPM promotes the accumulation of water and electrolytes in the colonic lumen, which softens the stool and further facilitates its passage.[8][11] The onset of action for sodium picosulfate is typically between 6 to 12 hours after oral administration, corresponding to the time it takes for the drug to reach the colon and be metabolized.[8]

The following diagram illustrates the mechanism of action of sodium picosulfate.

Preclinical and Clinical Development

The development of sodium picosulfate involved extensive preclinical and clinical studies to establish its efficacy and safety.

Key Preclinical Experiments

Initial preclinical studies focused on elucidating the unique activation mechanism of sodium picosulfate. A key study identified that the biotransformation to BHPM occurs in the gut and is dependent on the presence of intestinal flora.[9][10] The enzyme activity responsible for this transformation was found to be highest in the cecum.[9][10]

Clinical Trials

Numerous clinical trials have been conducted to evaluate the efficacy and safety of sodium picosulfate for both constipation and bowel preparation. In a randomized, placebo-controlled, double-blind study in patients with chronic constipation, sodium picosulfate produced a significant treatment response.[12][13] For bowel cleansing, sodium picosulfate, often in combination with an osmotic agent like magnesium citrate, has been shown to be as effective as other bowel preparation agents like polyethylene glycol (PEG).[7][14] The efficacy of bowel cleansing is often assessed using validated scales such as the Boston Bowel Preparation Scale (BBPS) or the Ottawa Scale.[2]

The following diagram outlines a typical workflow for a clinical trial evaluating a laxative agent.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and safety of sodium picosulfate.

Table 1: Efficacy of Sodium Picosulfate in Chronic Constipation

| Parameter | Sodium Picosulfate (7 mg) | Placebo | p-value | Reference |

| Treatment Response | 82.8% | 50% | 0.010 | [12][13] |

Table 2: Pharmacokinetic Properties of Sodium Picosulfate

| Parameter | Value | Reference |

| Onset of Action | 6-12 hours | [8] |

| Absorption | Negligible | [8] |

| Metabolism | By gut bacteria in the colon | [8] |

| Active Metabolite | BHPM | [1][7] |

| Excretion | Primarily in feces |

Detailed Experimental Protocols

In-vitro Gut Microbiota Activation Assay

Objective: To determine the activation of sodium picosulfate by intestinal bacteria.

Methodology:

-

Fecal samples are collected from healthy human donors.

-

The fecal samples are homogenized and incubated under anaerobic conditions in a medium containing sodium picosulfate.

-

Samples are collected at various time points.

-

The concentration of the active metabolite, BHPM, is quantified using High-Performance Liquid Chromatography (HPLC).

-

Control experiments are conducted with heat-inactivated fecal samples to confirm the role of viable bacteria.

Randomized Controlled Trial for Chronic Constipation

Objective: To evaluate the efficacy and safety of sodium picosulfate in patients with chronic constipation.

Methodology:

-

Patient Population: Adults with a diagnosis of chronic constipation according to Rome IV criteria.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Intervention: Patients are randomized to receive either sodium picosulfate (e.g., 5-10 mg daily) or a matching placebo for a predefined period (e.g., 4 weeks).

-

Efficacy Endpoints:

-

Primary: Change from baseline in the number of spontaneous bowel movements per week.

-

Secondary: Changes in stool consistency (measured by the Bristol Stool Form Scale), straining, and patient-reported outcomes on quality of life.

-

-

Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory parameters.

The discovery and development of this compound as a laxative agent represent a significant advancement in the management of constipation and bowel cleansing. Its unique reliance on activation by the gut microbiota underscores the intricate interplay between the host, its microbiome, and therapeutic agents. Through rigorous preclinical and clinical investigation, sodium picosulfate has been established as an effective and well-tolerated treatment option for a broad range of patients. Further research continues to explore its optimal use and potential applications in various clinical settings.

References

- 1. Sodium picosulfate - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Preparation method of sodium picosulfate - Eureka | Patsnap [eureka.patsnap.com]

- 4. A kind of preparation method of sodium picosulfate - Patent CN-113387877-B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN113354574A - Synthetic method of sodium picosulfate - Google Patents [patents.google.com]

- 6. CN103086957A - Method for preparing high purity sodium picosulfate - Google Patents [patents.google.com]

- 7. Sodium picosulfate/magnesium citrate: a review of its use as a colorectal cleanser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mims.com [mims.com]

- 9. The role of intestinal bacteria in the transformation of sodium picosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. India's own health assistant | Ashadidi [ashadidi.com]

- 12. Randomised, placebo-controlled, double-blind study to investigate the efficacy and safety of the acute use of sodium picosulphate in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effectiveness of Sodium Picosulfate/Magnesium Citrate (PICO) for Colonoscopy Preparation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Picosulfuric Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of picosulfuric acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information is presented to aid in the identification, characterization, and quality control of this active pharmaceutical ingredient.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, primarily based on its more commonly analyzed form, sodium picosulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound.

The ¹H NMR spectrum of sodium picosulfate, the disodium salt of this compound, has been reported in deuterated dimethyl sulfoxide (DMSO-d₆). The observed chemical shifts (δ) are presented in Table 1. The assignments are based on the molecular structure and established chemical shift ranges for aromatic and methine protons.

Table 1: ¹H NMR Chemical Shifts of Sodium Picosulfate in DMSO-d₆

| Chemical Shift (δ, ppm) | Proton Assignment (Probable) |

| ~8.40 | Pyridinyl H (α to N) |

| ~7.80 | Pyridinyl H |

| ~7.60 | Pyridinyl H |

| ~7.40 | Pyridinyl H |

| ~7.20 - 7.30 | Phenyl H (ortho to CH) |

| ~7.00 - 7.10 | Phenyl H (ortho to OSO₃) |

| ~5.90 | Methine H (-CH) |

Note: Multiplicities and coupling constants were not available in the reviewed literature. The exact chemical shifts can vary slightly depending on experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Phenyl C-OSO₃ | 145 - 155 |

| Phenyl C-CH | 135 - 145 |

| Phenyl CH | 125 - 135 |

| Phenyl CH (adjacent to C-OSO₃) | 115 - 125 |

| Pyridinyl C (α to N) | 148 - 152 |

| Pyridinyl C (β to N) | 122 - 126 |

| Pyridinyl C (γ to N) | 135 - 140 |

| Methine C (-CH) | 55 - 65 |

Infrared (IR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum of sodium picosulfate provides valuable information about the functional groups present in the molecule. The key absorption bands are summarized in Table 3.

Table 3: Key IR Absorption Bands of Sodium Picosulfate

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100 - 3000 | Aromatic C-H Stretch |

| ~1600, ~1480, ~1450 | Aromatic C=C Bending |

| 1250 - 1200 | S=O Asymmetric Stretch (Sulfate) |

| 1050 - 1000 | S=O Symmetric Stretch (Sulfate) |

| 1000 - 950 | S-O Stretch (Sulfate) |

| 860 - 680 | Aromatic C-H Bending (Out-of-plane) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound (as its sodium salt).

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of sodium picosulfate for structural confirmation and purity assessment.

Materials and Equipment:

-

Sodium picosulfate sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Volumetric flask and pipette

-

NMR spectrometer (e.g., Varian CFT-20, Bruker Avance series, or equivalent) with a proton and carbon probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the sodium picosulfate sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectrometer to the appropriate proton frequency.

-

Acquire the spectrum using standard parameters, which may include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be adjusted based on sample concentration)

-

-

-

¹³C NMR Acquisition:

-

Tune the probe to the carbon frequency.

-

Acquire the proton-decoupled ¹³C NMR spectrum using parameters such as:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks in both spectra based on chemical shifts, multiplicities, and correlation experiments if performed.

-

FTIR Spectroscopy Protocol

Objective: To obtain an IR spectrum of sodium picosulfate to identify its functional groups.

Materials and Equipment:

-

Sodium picosulfate sample

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Gently grind a small amount of KBr powder in an agate mortar to ensure it is dry and free of clumps.

-

Weigh approximately 1-2 mg of the sodium picosulfate sample and about 100-200 mg of the ground KBr.

-

Combine the sample and KBr in the agate mortar and grind them together until a fine, homogeneous mixture is obtained.

-

Transfer a portion of the mixture to the pellet die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Assign the absorption bands to the corresponding functional groups.

-

Visualization

Metabolic Activation Pathway of this compound

This compound is a prodrug that requires metabolic activation in the colon to exert its laxative effect. The following diagram illustrates this process.

Methodological & Application

Application Note: HPLC-UV Method for Quantification of Picosulfuric Acid in Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Picosulfuric acid, commonly used as its sodium salt (sodium picosulfate), is a stimulant laxative. Accurate and precise quantification of this active pharmaceutical ingredient (API) in various formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a powerful and widely used analytical technique for this purpose.[1] This application note details a robust HPLC-UV method for the determination of this compound in pharmaceutical preparations. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability studies.[1][2]

Principle

The method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other formulation excipients and potential degradation products.[2][3] The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and an organic modifier (acetonitrile). The addition of an ion-pairing agent, such as cetyltrimethylammonium bromide, to the mobile phase can enhance the retention and peak shape of the acidic analyte.[1] Detection and quantification are performed by monitoring the UV absorbance of the eluate at a specific wavelength where this compound exhibits significant absorption.[2][3]

Experimental Protocols

Apparatus and Reagents

-

Apparatus:

-

HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

pH meter.

-

Sonicator.

-

Syringe filters (0.45 µm).

-

-

Reagents:

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Disodium hydrogen phosphate (analytical grade).

-

Potassium dihydrogen phosphate (analytical grade).

-

Cetyltrimethylammonium bromide (analytical grade).

-

Phosphoric acid (analytical grade).

-

Water (HPLC grade).

-

Methanol (HPLC grade).

-

Chromatographic Conditions

The following chromatographic conditions have been optimized for the robust quantification of this compound.

| Parameter | Condition |

| Column | Purospher® STAR, RP-18e (250 x 4.0 mm, 5 µm) or equivalent |

| Mobile Phase | Buffer: Acetonitrile: Isopropyl Alcohol (55:43:2, v/v/v) |

| Buffer Preparation: Dissolve disodium hydrogen phosphate and cetyltrimethylammonium bromide in water. Adjust pH to 7.0 with phosphoric acid. | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 4 µL |

| Column Temperature | 40 °C |

| UV Detection | 263 nm |

Table 1: Optimized HPLC-UV Chromatographic Conditions.[1]

Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 10-100 µg/mL).

Preparation of Sample Solutions (for Oral Liquid Formulation)

-

Accurately measure a volume of the oral liquid formulation equivalent to a known amount of sodium picosulfate.

-

Transfer the measured volume to a suitable volumetric flask.

-

Dilute with the mobile phase to obtain a theoretical concentration of this compound within the calibration range.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The described HPLC-UV method has been validated according to the International Council for Harmonisation (ICH) guidelines.[4] The key validation parameters are summarized below.

| Validation Parameter | Result |

| Specificity | No interference from excipients or degradation products at the retention time of this compound. |

| Linearity (r²) | > 0.999 over the concentration range of 10-100 µg/mL. |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% (for both repeatability and intermediate precision). |

| Limit of Detection (LOD) | To be determined experimentally. |

| Limit of Quantification (LOQ) | To be determined experimentally. |

| Robustness | The method is robust to minor variations in mobile phase composition, pH, flow rate, and column temperature. |

Table 2: Summary of Method Validation Data.

Experimental Workflow

The overall workflow for the quantification of this compound in pharmaceutical formulations is depicted in the following diagram.

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Conclusion

The presented HPLC-UV method provides a reliable and efficient means for the quantification of this compound in pharmaceutical formulations. The method is simple, accurate, precise, and specific, making it well-suited for quality control and stability testing in a pharmaceutical laboratory. The validation results demonstrate that the method is fit for its intended purpose.[1][3] Further validation for specific formulations should be performed as per regulatory requirements.

References

Application Notes & Protocols: Picosulfuric Acid-Induced Constipation Model in Rodents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Constipation is a prevalent gastrointestinal disorder characterized by infrequent bowel movements, difficulty in defecation, and hard, dry stools. Rodent models are indispensable tools for investigating the pathophysiology of constipation and for the preclinical evaluation of novel therapeutic agents. Sodium picosulfate, a stimulant laxative, is widely used to induce a reliable and reproducible constipation model in rodents.[1][2] This document provides detailed protocols for establishing this model and methods for assessing the key parameters of constipation.

Mechanism of Action of Sodium Picosulfate

Sodium picosulfate is a prodrug that is hydrolyzed by colonic bacteria into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM).[3][4] BHPM exerts its laxative effect through a dual mechanism:

-

Stimulation of Colonic Motility: BHPM directly stimulates the sensory nerve endings in the colonic mucosa.[3] This action increases the frequency and force of peristaltic contractions, thereby accelerating colonic transit.[3][4]

-

Inhibition of Water Absorption: The compound reduces water and electrolyte absorption from the colon, leading to increased water content in the intestinal lumen.[5][6] This hydrates and softens the fecal matter, facilitating easier passage.[5][6]

The onset of action is typically within 6-12 hours after oral administration, corresponding to the time required for the compound to reach the colon and be metabolized by the gut microbiota.[6][7]

Experimental Protocols

The following protocols provide a framework for inducing constipation in rodents using sodium picosulfate and assessing the relevant physiological parameters.

General Experimental Workflow

The overall process involves animal acclimatization, baseline data collection, induction of the constipation model, and subsequent evaluation of constipation-related endpoints.

Protocol: Induction of Constipation Model